molecular formula C18H22N2OS B2622948 (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide CAS No. 1173532-57-4

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide

Cat. No.: B2622948
CAS No.: 1173532-57-4
M. Wt: 314.45
InChI Key: KLCJYMYASDUODP-VHEBQXMUSA-N
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Description

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide is a synthetic benzo[d]thiazole derivative designed for advanced neuroscience research and the investigation of novel antiepileptic agents. This compound is of significant interest due to its structural relation to a class of potent Kv7.2/7.3 potassium channel activators. Related 5,7-dimethylbenzo[d]thiazole compounds have demonstrated considerable promise as novel anticonvulsants, showing high efficacy in standard animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (sc-PTZ) tests . The core scaffold is investigated as a superior alternative to retired drugs like retigabine, aiming to maintain therapeutic efficacy while mitigating off-target effects. The primary research value of this compound lies in its potential mechanism of action. By facilitating the activation of neuronal Kv7.2/7.3 channels, it may stabilize neuronal resting potential and reduce hyperexcitability, which is a key pathway in epilepsy and other neurological disorders . Molecular docking studies on analogous structures suggest interactions with key residues in the Kv7.2 channel binding site, such as W236 and F305, providing a structural basis for its biological activity and a tool for structure-activity relationship (SAR) studies . Furthermore, the thiazole-carboxamide structure is a privileged scaffold in medicinal chemistry, also associated with potent antioxidant properties, as measured by free radical scavenging assays like DPPH . This opens additional research avenues in exploring the role of oxidative stress in neurological diseases. This product is intended for non-clinical, in vitro research applications to help scientists elucidate new therapeutic pathways and is strictly for Research Use Only.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-9-20-15-11-12(2)10-13(3)16(15)22-18(20)19-17(21)14-7-5-6-8-14/h4,10-11,14H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCJYMYASDUODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCC3)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 3-allyl-5,7-dimethylaniline with carbon disulfide and an oxidizing agent such as iodine.

    Ylidene Formation: The benzothiazole intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the ylidene derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Industrial methods also emphasize safety and environmental considerations, utilizing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide typically involves a multi-step process that includes the condensation of appropriate thiazole derivatives with cyclopentanecarboxylic acid derivatives. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of benzothiazole derivatives, including this compound.

  • In vitro Studies : The compound has shown promising results against various bacterial strains. For instance, a recent study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating significant antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • Cell Line Studies : In vitro evaluations using human breast cancer cell lines (MCF-7) demonstrated that the compound exhibits cytotoxic effects with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its mechanism of action .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed using LPS-stimulated macrophages.

  • Findings : Treatment with this compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by about 50%, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to better understand the biological activities and therapeutic applications of this compound:

  • Antimicrobial Activity Evaluation (2024) :
    • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.
  • Anticancer Activity Study (2023) :
    • Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties.
    • Findings : Reduced levels of TNF-alpha and IL-6 compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared to thiazolylmethylcarbamate analogs reported in Pharmacopeial Forum 2017 (PF 43(1)), which share structural motifs such as thiazole rings and carbamate/urea linkages but differ in substitution patterns and functional groups .

Structural Differences

Core Structure
  • Target Compound : Benzo[d]thiazole core with cyclopentanecarboxamide.
  • Analogs (w, x, y, z) : Thiazol-5-ylmethyl carbamates with diphenylhexane backbones and complex branching (e.g., hydroperoxypropan, ureido groups) .
Substituents
  • Target Compound :
    • Allyl group at position 3 (enhances conformational flexibility).
    • 5,7-dimethyl groups (increase lipophilicity).
  • Analogs: Compound w: Bis(thiazol-5-ylmethyl) groups with a carbonylbis(azanediyl) linker. Compounds x/y: Hydroperoxypropan and 3-methylureido substituents. Compound z: Multiple thiazol-5-ylmethoxycarbonylamino and diphenylhexane units .

Functional Group Analysis

Compound Key Functional Groups Potential Impact on Activity
Target Compound Carboxamide, allyl, dimethylbenzothiazole Enhanced binding to hydrophobic pockets
Compound w Carbamate, ureido, diphenylhexane Protease inhibition via hydrogen bonding
Compound x/y Hydroperoxide, methylureido Oxidative stress modulation (pro-drug)
Compound z Multi-thiazolylmethylcarbamate Multi-target engagement

Pharmacological Implications

  • Target Compound : The dimethylbenzothiazole and cyclopentanecarboxamide may favor interactions with enzymes like kinases or GPCRs, common targets for benzothiazoles.
  • Compound w: Ureido and carbamate groups could mimic peptide substrates, inhibiting proteases or kinases.

Research Findings and Hypotheses

Bioavailability and Stability

  • The target compound’s allyl group and smaller cyclopentane moiety may improve metabolic stability compared to bulkier analogs like z, which has multiple diphenylhexane units prone to oxidative degradation .
  • Analogs with hydroperoxide groups (x/y) might exhibit pH-dependent reactivity, limiting their utility in acidic environments.

Stereochemical Considerations

  • The E-configuration in the target compound may enforce a planar geometry, optimizing π-π stacking with aromatic residues in target proteins. In contrast, analogs with S/R configurations (e.g., x/y) show stereospecific activity in enzyme inhibition assays .

Biological Activity

The compound (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H24N2O4S2
  • Molecular Weight : 444.56 g/mol
  • IUPAC Name : N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(4-methoxyphenyl)sulfonylpropanamide

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has shown promising results in various biological assays.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and other bacterial strains.

CompoundMIC (μg/mL)Inhibition (%)
This compound10098

The above table indicates that the compound has a MIC of 100 μg/mL against certain bacterial strains, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Studies have also explored the anticancer properties of benzothiazole derivatives. The compound's ability to inhibit cancer cell proliferation was assessed using various cancer cell lines.

In vitro studies revealed that the compound significantly reduced cell viability in breast and colon cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cellular proliferation and survival.
  • Modulation of Signaling Pathways : It alters signaling pathways related to apoptosis and inflammation.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antitubercular Activity

In a study conducted by Shaikh et al., several benzothiazole derivatives were synthesized and tested for their antitubercular activity. The results showed that the compound exhibited a comparable efficacy to standard antitubercular drugs with an IC50 value of 7.7 μM .

Study 2: Anticancer Efficacy

A recent investigation assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide?

Answer:
The compound can be synthesized via a multi-step approach:

Thiazole Ring Formation : React 5,7-dimethylbenzo[d]thiazol-2-amine with allyl bromide under basic conditions (e.g., K₂CO₃/DMF) to introduce the allyl group at the N3 position .

Imine Formation : Condense the allyl-substituted thiazole with cyclopentanecarboxylic acid chloride in the presence of a dehydrating agent (e.g., POCl₃) to form the (E)-configured imine. The (E)-isomer is favored due to steric hindrance between the allyl group and cyclopentane ring .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the (E)-isomer. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can regioselectivity challenges during allylation of the thiazole ring be addressed?

Answer:
Regioselective allylation at N3 (vs. N1) is critical. To optimize:

  • Steric Control : Use bulky bases (e.g., DBU) to direct allylation to the less hindered N3 position .
  • Temperature Modulation : Perform the reaction at 0–5°C to slow kinetic pathways favoring N1 substitution .
  • Monitoring : Track progress via <sup>1</sup>H NMR (disappearance of NH signal at δ 8.2–8.5 ppm) .

Basic: What spectroscopic techniques are used to confirm the (E)-configuration of the imine moiety?

Answer:

  • <sup>1</sup>H NMR : The imine proton (C=N–H) in the (E)-isomer appears as a singlet at δ 8.3–8.6 ppm due to restricted rotation, while the (Z)-isomer shows splitting .
  • NOESY NMR : Absence of cross-peaks between the cyclopentane protons and the allyl group confirms the (E)-configuration .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., CCDC deposition for similar thiazolylidene compounds) .

Advanced: How can computational methods aid in predicting the electronic properties of this compound?

Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO/LUMO energies, predicting charge distribution and reactivity. For example, the thiazole ring’s electron-deficient nature enhances electrophilic substitution at C5 .
  • Molecular Docking : Simulate interactions with biological targets (e.g., MAO enzymes) to guide structure-activity relationship (SAR) studies .
  • Solvent Effects : Employ COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF), critical for reaction optimization .

Basic: What are common impurities observed during synthesis, and how are they characterized?

Answer:

  • Byproducts :
    • (Z)-isomer (δ 7.8–8.0 ppm in <sup>1</sup>H NMR).
    • Unreacted cyclopentanecarboxylic acid chloride (detected via FT-IR at 1800 cm⁻¹ for C=O stretch).
  • Mitigation :
    • Use anhydrous conditions to minimize hydrolysis.
    • Purify via recrystallization (ethanol/water) to remove polar impurities .

Advanced: How can reaction yields be improved in the cyclization step forming the benzo[d]thiazole core?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; yields increase from 60% to 85% in toluene at 110°C .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing decomposition .
  • In Situ Monitoring : Use inline FT-IR to track carbonyl intermediate formation (1720 cm⁻¹) and adjust stoichiometry dynamically .

Basic: What solvents are optimal for solubility and stability studies?

Answer:

  • High Solubility : DMSO, DMF, or THF (≥50 mg/mL).
  • Stability : Avoid aqueous buffers (pH >7) due to imine hydrolysis. Store in anhydrous acetonitrile at –20°C for long-term stability .

Advanced: How can contradictions in biological activity data from different assays be resolved?

Answer:

  • Assay Validation : Compare results across orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). For MAO-B inhibition, use fluorometric (kynuramine substrate) and radiometric ([<sup>14</sup>C]-tyramine) assays .
  • Metabolite Interference : Perform LC-MS to identify degradation products (e.g., hydrolyzed cyclopentane carboxamide) that may confound IC₅₀ values .

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

  • Core Modifications : Vary substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups at C5/C7) to modulate electron density .
  • Stereochemistry : Compare (E)- and (Z)-isomers in bioassays to isolate stereospecific effects .
  • Pharmacokinetics : Assess logP (e.g., shake-flask method) to balance lipophilicity and blood-brain barrier penetration .

Advanced: What strategies address low crystallinity in X-ray structure determination?

Answer:

  • Co-Crystallization : Use guest molecules (e.g., 1,4-dioxane) to improve crystal packing .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO solution enhances crystal size .
  • Synchrotron Radiation : Utilize high-flux beams (e.g., Diamond Light Source) to resolve weak diffraction patterns from microcrystals .

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